1H-Furo[3,4-B]pyrrolizine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
340701-63-5 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1H-furo[3,4-b]pyrrolizine |
InChI |
InChI=1S/C9H7NO/c1-2-8-4-7-5-11-6-9(7)10(8)3-1/h1-4,6H,5H2 |
InChI Key |
QTDJHGNKGJGQPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC=CN3C2=CO1 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Furo 3,4 B Pyrrolizine and Its Derivatives
Precursor Synthesis and Derivatization Strategies
The synthesis of 1H-Furo[3,4-b]pyrrolizine scaffolds is fundamentally reliant on the availability of appropriately functionalized precursors. A common strategy involves the preparation of substituted pyrroles and furans, which can then be elaborated and fused. For instance, the reaction of diethyl malonate with 1-(2-iodoethyl)-2-benzoyl pyrrole (B145914) in the presence of a base like sodium hydride serves as a method to introduce a key side chain onto the pyrrole ring, a crucial step for subsequent cyclization. google.com Similarly, the synthesis of pyrrolizine-bridged bipyrroles has been achieved through the acid-catalyzed condensation of pyrrole with various diketones. sharif.edu This approach, utilizing ferric hydrogensulfate as a green catalyst in aqueous media, yields functionalized pyrrolizine derivatives that are valuable intermediates. sharif.edu
Cyclization Reactions for Furo[3,4-B]pyrrolizine Ring Formation
The construction of the fused furo[3,4-b]pyrrolizine ring system is the cornerstone of these synthetic endeavors. Various cyclization strategies have been developed to achieve this, each with its own advantages and substrate scope. These methods can be broadly categorized into intramolecular cycloadditions, multicomponent reactions, and annulation strategies involving either the pyrrole or furan (B31954) ring.
Intramolecular Cycloaddition Approaches
Intramolecular cycloaddition reactions offer a powerful tool for the convergent synthesis of complex heterocyclic systems. In the context of furo[3,4-b]indole synthesis, which shares a similar fused furan motif, copper(II)- and rhodium(II)-catalyzed carbenoid cyclization/cycloaddition cascades of α-diazo indolo amido esters have been explored. nih.gov These reactions proceed through the formation of a reactive furan intermediate which then undergoes an intramolecular [4+2] cycloaddition. nih.gov While geometric constraints can sometimes hinder the desired cycloaddition in certain systems, the strategic placement of activating groups, such as an additional carbonyl on the nitrogen atom of a tethered alkenyl diazo amido indolo ester, can facilitate the reaction by improving orbital overlap. nih.gov The intramolecular Diels-Alder reaction of oxazole-olefins has also been investigated for the formation of the related 1H-pyrrolo[3,4-c]pyridin-1-one skeleton, a reaction that can be promoted by a Cu(OTf)2 catalyst. clockss.org
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are highly efficient processes that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. researchgate.net This strategy has been successfully applied to the synthesis of various furo-fused heterocycles. For instance, a one-pot, three-component synthesis of highly functionalized furan-2(5H)-one molecules has been achieved using dimethyl acetylenedicarboxylate, amines, and arylaldehydes. researchgate.net
A notable example is the tandem Ugi reaction and intramolecular Diels-Alder (IMDA) reaction of vinylfuran derivatives, which provides access to furo[2,3-f]isoindole systems. researchgate.net Another approach involves a domino Knoevenagel-Michael reaction between tetronic acid and aldehydes to produce bis-tetronic acids, which are versatile precursors for fused furan-containing heterocycles. researchgate.net The development of MCRs for the synthesis of spiro-substituted benzo[b]furo[3,4-e] nih.govCurrent time information in Oskarshamn, SE.diazepine derivatives through a [4+2+1] domino cyclization in water highlights the potential for green and efficient synthesis of complex furo-fused systems. rsc.org
A novel three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines has been developed to assemble chromeno[4,3-b]pyrrol-4(1H)-ones. nih.gov This method proceeds via a sequential multicomponent reaction and intramolecular Michael cyclization. nih.gov Similarly, a diastereoselective one-pot three-component reaction of pyrrole derivatives, active methylene (B1212753) compounds, and sodium cyanide leads to the formation of a novel tricyclic 3a,8a-dihydro-8H-furo[3,2-a]pyrrolizine skeleton. acs.org
| Multicomponent Reaction | Starting Materials | Product | Key Features |
| Ugi/IMDA Reaction | 3-(Furan-2-yl)acrylaldehyde, maleic acid monoanilide, isonitrile, amine | Furo[2,3-f]isoindole derivatives | Tandem reaction, high stereoselectivity. researchgate.net |
| Domino Knoevenagel-Michael | Tetronic acid, aldehydes | Bis-tetronic acids | Green synthesis, versatile precursors. researchgate.net |
| [4+2+1] Domino Cyclization | Benzene-1,2-diamines, tetronic acid, 2,2-dihydroxy-2H-indene-1,3-dione | Spiro-substituted benzo[b]furo[3,4-e] nih.govCurrent time information in Oskarshamn, SE.diazepines | Green process, microwave irradiation. rsc.org |
| MCR-Cyclization | 2-Oxo-2H-chromene-3-carbaldehydes, isocyanides, anilines | Chromeno[4,3-b]pyrrol-4(1H)-ones | One-pot, broad substrate scope. nih.gov |
| Domino Assembly | Pyrrole derivatives, active methylene compounds, sodium cyanide | 3a,8a-Dihydro-8H-furo[3,2-a]pyrrolizines | Diastereoselective, mild conditions. acs.org |
Pyrrole Ring Annulation Strategies
The construction of the pyrrole ring onto a pre-existing furan or other cyclic precursor is a common and effective strategy. The Paal-Knorr pyrrole synthesis, a classic method, involves the condensation of a 1,4-dicarbonyl compound with an amine. organic-chemistry.org More contemporary methods have expanded upon this principle. For example, pyrrolizine-bridged bipyrroles can be synthesized via a ring annulation reaction between pyrrole and diketones under acidic, aqueous conditions. sharif.edu This method is catalyzed by ferric hydrogensulfate and is considered environmentally friendly. sharif.edu
Another approach involves the annulation of a pyrrole ring onto a diketopiperazine precursor. nih.gov This two-step method begins with a mild aldol (B89426) condensation, followed by cyclization to form the pyrrolodiketopiperazine bicyclic system, which can be catalyzed by either protic acids or gold Lewis acids. nih.gov The synthesis of pyrrolo[3′,2′:4,5] Current time information in Oskarshamn, SE.acs.orgdiazepino[2,1,7-cd]pyrrolizine derivatives from dicyanovinylene-bis(meso-aryl)dipyrrin in the presence of Lewis acids like BF3·OEt2 or InBr3 also showcases a pyrrole ring-forming strategy. rsc.org
Furan Ring Construction Methodologies
Conversely, the furan ring can be constructed onto a pre-existing pyrrole or other heterocyclic framework. The Paal-Knorr furan synthesis, analogous to the pyrrole synthesis, utilizes a 1,4-dicarbonyl compound, in this case often formed in situ. organic-chemistry.org Modern methods include gold-catalyzed cyclizations of diols and triols in aqueous nanomicelles, which drive the dehydration reaction to form the furan ring. organic-chemistry.org
The synthesis of furo[3,4-b]chromene derivatives has been achieved through a multicomponent reaction involving tetronic acid, substituted aldehydes, and dimedone, catalyzed by yttria-doped hydroxyapatite. nih.gov This method proceeds via a sequential Knoevenagel condensation and a 1,3-dipolar reaction. nih.gov Furthermore, the acid-catalyzed rearrangements of hetero-Diels-Alder cycloadducts of furans with nitroso- and azoalkenes can lead to the formation of functionalized furans through ring-opening of the initial adduct. researchgate.net
Stereoselective Synthesis Pathways
The development of stereoselective methods for the synthesis of this compound and its derivatives is crucial for accessing enantiomerically pure compounds, which is often a requirement for biological applications. Stereoselective approaches can be categorized based on the source of chirality, either from a chiral starting material or through a chiral catalyst or auxiliary.
One strategy involves the use of chiral precursors, such as those derived from amino acids like proline. mdpi.com For instance, the synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine involves an enzymatic resolution of a piperidine (B6355638) dicarboxylate precursor, followed by a series of transformations to construct the fused ring system with high optical purity. google.com
Catalytic asymmetric synthesis offers a more efficient approach. A copper(I)-NHC-catalyzed (2+3)-annulation of tetramic acids with 2H-azirines provides a stereoselective route to functionalized hexahydropyrrolo[3,4-b]pyrroles. researchgate.net Furthermore, a substrate-dependent stereoselective synthesis of pyrrolo[3,4-b]pyridin-5-ones and pyridyl isoindolinones has been developed using a bis(benzotriazol-1-yl) ligand, where the stereoselectivity (Z or E isomer) is dependent on the nature of the amide precursor. nih.gov The diastereoselective synthesis of densely functionalized 3a,8a-dihydro-8H-furo[3,2-a]pyrrolizines through a one-pot three-component assembly also demonstrates a high degree of stereocontrol. acs.org
| Stereoselective Method | Key Reagents/Catalysts | Product | Stereochemical Outcome |
| Enzymatic Resolution | Pig liver esterase | (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine | High optical purity. google.com |
| Cu(I)-NHC Catalyzed Annulation | Cu(I)-NHC complex, 2H-azirines | Hexahydropyrrolo[3,4-b]pyrroles | Stereoselective. researchgate.net |
| Substrate-Dependent Synthesis | Bis(benzotriazol-1-yl) ligand | Pyrrolo[3,4-b]pyridin-5-ones and Pyridyl isoindolinones | Z or E selectivity depending on substrate. nih.gov |
| Diastereoselective Domino Assembly | Piperidinium acetate | 3a,8a-Dihydro-8H-furo[3,2-a]pyrrolizines | High diastereoselectivity. acs.org |
Enantioselective Approaches
The quest for enantiomerically pure this compound derivatives has driven the exploration of several asymmetric strategies. While direct enantioselective syntheses of the parent this compound are not extensively documented, methods applied to analogous structures, particularly those involving catalytic asymmetric reactions, provide a foundational blueprint.
One of the prominent strategies involves the enzymatic kinetic resolution of racemic intermediates. This technique has been effectively applied to the synthesis of chiral piperidine derivatives, which are structurally related to the pyrrolizidine (B1209537) core. For instance, the enzymatic acylation of racemic piperidines using lipases such as Toyobo LIP-300 can selectively acylate one enantiomer, allowing for the separation of the two. nih.gov This approach, coupled with a racemization of the undesired enantiomer, can lead to a dynamic kinetic resolution process, theoretically yielding a single enantiomer in high yield. nih.govprinceton.edu Such methodologies hold significant potential for adaptation to the synthesis of chiral furo[3,4-b]pyrrolizine precursors.
Another avenue for enantioselective synthesis is through the use of chiral catalysts in cycloaddition reactions. For example, the nickel-catalyzed [3+2] annulation of aryl oxiranyl dicarboxylates with indoles to form 1H-furo[3,4-b]indoles has shown that the use of a chiral ligand can induce enantioselectivity, paving the way for similar applications in the synthesis of the furo[3,4-b]pyrrolizine system. rsc.org
Diastereoselective Control
Achieving a high degree of diastereoselectivity is crucial in the synthesis of complex molecules like this compound, which can possess multiple stereocenters. A notable example is the diastereoselective synthesis of the isomeric 3a,8a-dihydro-8H-furo[3,2-a]pyrrolizines through a one-pot, three-component domino reaction. This process, involving a pyrrole derivative, an active methylene compound, and sodium cyanide, proceeds with high diastereoselectivity to construct the fused pyrrolidine (B122466) and dihydrofuran rings. nih.gov
The use of chiral auxiliaries is another powerful strategy for directing the stereochemical outcome of a reaction. For instance, Ellman's chiral tert-butanesulfinamide has been widely used in the asymmetric synthesis of chiral amines, demonstrating excellent diastereocontrol in the addition of nucleophiles to N-sulfinylimines. osi.lv This approach could be readily applied to the synthesis of chiral pyrrolidine intermediates en route to this compound.
Furthermore, multicomponent reactions have been developed for the highly diastereoselective synthesis of related heterocyclic systems. For example, a four-component reaction has been utilized to synthesize pyridinium-substituted piperidin-2-ones with three stereogenic centers as a single diastereomer. hse.ru The principles of stereocontrol demonstrated in these systems can be extrapolated to the design of diastereoselective syntheses of this compound derivatives.
Catalytic Systems in Furo[3,4-B]pyrrolizine Synthesis
The development of efficient synthetic routes to this compound and its derivatives has been significantly advanced by the application of various catalytic systems. These catalysts not only enhance reaction rates and yields but also play a pivotal role in controlling the stereochemical outcome of the transformations.
Lewis Acid Catalysis
Lewis acid catalysis has proven to be a versatile tool in the construction of the furo[3,4-b]pyrrolizine framework and related structures. A notable application is the Yb(OTf)₃-catalyzed [4+1] cycloaddition of bicyclic cyclopropanes with thiourea (B124793) to generate fused γ-lactam-furan ring systems. This cascade reaction proceeds with high diastereoselectivity and offers a novel entry to structures bearing resemblance to the furo[3,4-b]pyrrolizine core. uni-regensburg.de
In a different approach, the Lewis acid-catalyzed [2+4] cyclization of 3-alkyl-2-vinylindoles with α,β-unsaturated N-sulfonyl ketimines has been established for the synthesis of indole-containing piperidines. This method demonstrates excellent diastereoselectivity and highlights the potential of Lewis acids to orchestrate complex cyclization cascades. sioc-journal.cn Furthermore, Ni(ClO₄)₂ has been employed as a Lewis acid catalyst in the regio- and diastereoselective [3+2] annulation of aryl oxiranyl dicarboxylates and indoles, leading to the formation of 1H-furo[3,4-b]indoles in good to excellent yields. rsc.org This reaction showcases the ability of Lewis acids to control the cleavage of C-C bonds in oxiranes to generate reactive intermediates for cycloaddition.
| Catalyst | Reactants | Product | Yield (%) | Reference |
| Yb(OTf)₃ | Bicyclic cyclopropane, Thiourea | Fused γ-lactam-furan | up to 99 | uni-regensburg.de |
| Sc(OTf)₃ | 3-Alkyl-2-vinylindole, α,β-Unsaturated N-sulfonyl ketimine | Indole-containing piperidine | up to 95 | sioc-journal.cn |
| Ni(ClO₄)₂ | Aryl oxiranyl dicarboxylate, Indole | 1H-Furo[3,4-b]indole | Good to excellent | rsc.org |
Transition Metal Catalysis
Transition metal catalysis has emerged as a powerful strategy for the synthesis of complex heterocyclic systems, including the furo[3,4-b]pyrrolizine scaffold. A diverse range of transition metals have been employed to catalyze key bond-forming reactions.
A one-pot relay catalysis system involving Ag(I)/Bi(III)/Pd(II) has been developed for the divergent synthesis of furo[3,4-b]indoles from 3-(2-aminophenyl)-1,4-enynols. This sequential catalysis enables a cascade of reactions leading to the desired heterocyclic core. rsc.org In another example, a copper(I)-NHC-catalyzed (2+3)-annulation of tetramic acids with 2H-azirines provides a stereoselective route to functionalized hexahydropyrrolo[3,4-b]pyrroles. researchgate.net
Nickel catalysis has also been instrumental in this field. As mentioned earlier, Ni(ClO₄)₂ catalyzes the [3+2] annulation to form 1H-furo[3,4-b]indoles. rsc.org The versatility of transition metal catalysis is further demonstrated by the development of denitrogenative annulation reactions of 1,2,3-triazoles and 1,2,3,4-tetrazoles to access nitrogen-rich heterocycles, a strategy that holds promise for the synthesis of the pyrrolizine portion of the target molecule. nih.gov
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| Ag(I)/Bi(III)/Pd(II) | 3-(2-Aminophenyl)-1,4-enynol | Furo[3,4-b]indole | Not specified | rsc.org |
| Cu(I)-NHC | Tetramic acid, 2H-Azirine | Hexahydropyrrolo[3,4-b]pyrrole | High | researchgate.net |
| Ni(ClO₄)₂ | Aryl oxiranyl dicarboxylate, Indole | 1H-Furo[3,4-b]indole | Good to excellent | rsc.org |
Organocatalysis
Organocatalysis has gained prominence as a green and efficient alternative to metal-based catalysis for the synthesis of heterocyclic compounds. In the context of furo[3,4-b]pyrrolizine and its analogues, organocatalysts have been employed to promote key transformations with high stereoselectivity.
A notable example is the use of glycine (B1666218) as an organocatalyst for the one-pot synthesis of 4H-furo[3,4-b]pyran derivatives in an aqueous medium. This environmentally benign approach offers operational simplicity and high atom economy. researchgate.net Furthermore, the combination of a quinoline-based organocatalyst and trifluoroacetic acid has been shown to effectively catalyze the intramolecular aza-Michael reaction of N-tethered alkenes to produce enantiomerically enriched piperidines, which are valuable precursors for more complex heterocyclic systems. mdpi.com
The development of multifunctional thiourea catalysts bearing a tertiary amine or a 1,2-amino alcohol moiety has expanded the scope of organocatalysis to a wide range of diastereoselective and enantioselective nucleophilic reactions, which can be applied to the construction of the chiral centers in the furo[3,4-b]pyrrolizine scaffold. nih.gov
| Organocatalyst | Reactants | Product | Yield (%) | Reference |
| Glycine | Various components | 4H-Furo[3,4-b]pyran derivative | Excellent | researchgate.net |
| Quinoline derivative/TFA | N-tethered alkene | Enantiomerically enriched piperidine | Good | mdpi.com |
Biocatalysis and Enzymatic Methods
Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral molecules. The use of enzymes in the synthesis of precursors for this compound has been explored, primarily through kinetic resolution of racemic intermediates.
As previously discussed, lipases have been successfully used in the kinetic resolution of piperidine atropisomers and other related secondary amines through enantioselective acylation. nih.gov This method allows for the separation of enantiomers, providing access to chirally pure building blocks. For example, Novozym® 435, an immobilized form of Candida antarctica lipase (B570770) B, has been employed in the resolution of 3,4-disubstituted pyrrolidines, affording both the acetylated product and the remaining alcohol with good to excellent enantioselectivity. whiterose.ac.uk
The principles of enzymatic kinetic resolution are well-established and can be applied to the synthesis of chiral precursors for the this compound system, offering a powerful tool for accessing enantiomerically pure final products. princeton.edu
| Enzyme | Substrate | Process | Outcome | Reference |
| Toyobo LIP-300 | Racemic piperidine intermediate | Kinetic resolution via acylation | Separation of enantiomers | nih.gov |
| Novozym® 435 | Racemic 3,4-disubstituted pyrrolidine | Kinetic resolution via acetylation | Good to excellent enantioselectivity | whiterose.ac.uk |
Green Chemistry Approaches in Synthesis
The principles of green chemistry, which encourage the use of processes and substances that minimize or eliminate the generation of hazardous materials, are increasingly influencing the synthesis of complex heterocyclic compounds like this compound and its derivatives. These approaches focus on improving reaction efficiency, reducing waste, and utilizing more environmentally benign conditions. Key green methodologies applied in this context include solvent-free reactions, microwave-assisted synthesis, and the use of aqueous media.
Solvent-Free Reactions
Solvent-free, or solid-state, reactions represent a significant advancement in green organic synthesis by eliminating the need for volatile and often toxic organic solvents. This approach not only reduces environmental pollution but can also lead to higher yields, shorter reaction times, and simpler work-up procedures.
In the synthesis of related heterocyclic systems like indolylpyrazolo[3,4-b]pyridines, regioselective three-component reactions have been successfully carried out under solvent-free conditions, often coupled with microwave irradiation. mdpi.com A general strategy involves heating a mixture of reactants, where at least one is a liquid at the reaction temperature, allowing it to act as a dispersing medium for the other components. mdpi.com For instance, the synthesis of certain 1H-pyrazolo[3,4-b]pyridines has been achieved by heating the reactants without any solvent at temperatures ranging from 100–110 °C for 1.5 to 12 hours. mdpi.com This method relies on the physical properties of the starting materials to create the reaction environment, thereby completely avoiding solvent waste.
Table 1: Examples of Solvent-Free Synthesis Conditions for Related Heterocycles
| Product Type | Reactants | Conditions | Yield | Citation |
|---|---|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridines | 5-aminopyrazole, diethyl 2-(ethoxymethylene)malonate | 100–110 °C, 1.5–12 h | Not specified | mdpi.com |
This table is illustrative of the conditions used for structurally similar compounds, highlighting the potential of solvent-free methods for this compound synthesis.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, often providing significant advantages over conventional heating methods. By directly coupling with the molecules in the reaction mixture, microwave irradiation can lead to rapid and uniform heating, resulting in dramatically reduced reaction times, increased yields, and improved product purity. researchgate.net
This technology has been effectively applied to the synthesis of fused pyridine (B92270) derivatives, including structures related to this compound. A notable example is the synthesis of N‐substituted furo[3,4‐b]indeno[2,1‐e]pyridines. tandfonline.com This reaction involves a ternary mixture of indane-1,3-dione, various aldehydes, and 4-(arylamino)furan-2(5H)-one, which is heated in glycol under microwave irradiation at 100 °C. tandfonline.com
Similarly, catalyst-free, one-pot, three-component protocols have been developed for related heterocycles like dihydro-1H-pyrazolo[3,4-b]pyridines. nih.gov These reactions can be performed in a solvent like dimethylformamide (DMF) at 150 °C, with reaction times as short as 8 minutes. nih.gov The synthesis of pyrrolo[3,4-b]pyridin-5-one derivatives has also been achieved using microwave heating at temperatures between 90 °C and 150 °C, demonstrating the broad applicability of this technique. mdpi.com
Table 2: Selected Microwave-Assisted Syntheses of Furo[3,4-b]pyrrolizine Analogs and Related Heterocycles | Product | Reactants | Solvent | Conditions | Yield | Citation | | --- | --- | --- | --- | --- | | Furo[3,4-b]pyridines | Indane-1,3-dione, Aldehydes, 4-(Arylamino)furan-2(5H)-one | Glycol | 100 °C, MWI | Not specified | tandfonline.com | | Dihydro-1H-pyrazolo[3,4-b]pyridines | Formyl-quinoline derivatives, Primary heterocyclic amine, Cyclic 1,3-diketone | DMF | 150 °C, 8 min, MWI | 68–82% | nih.gov | | Pyrrolo[3,4-b]pyridin-5-one | 4-Formylbenzonitrile, 1,3-Benzodioxole-5-methylamine | Toluene | 90 °C, 30 min, 150 W, MWI | Not specified | mdpi.com | | Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] | Isatins, Pyrazol-5-amines, Ketonitriles | Acetic Acid | 80 °C, MWI | Good | nih.gov |
MWI denotes Microwave Irradiation.
Aqueous Media Reactions
The use of water as a solvent is a cornerstone of green chemistry, owing to its non-toxic, non-flammable, and abundant nature. Performing organic reactions in aqueous media can simplify procedures, reduce costs, and enhance safety. While organic compounds often have low solubility in water, this can sometimes be advantageous, and the use of co-solvents or phase-transfer catalysts can overcome this limitation.
Several synthetic routes for heterocyclic compounds related to this compound have been adapted to aqueous conditions. For example, the synthesis of certain pyrazolo[3,4-b]pyridines can be conducted in water at 90 °C over 16 hours. mdpi.com The development of microwave-assisted, multicomponent reactions has further expanded the utility of water as a solvent. The synthesis of spirooxindoles, for instance, has been achieved under catalyst-free conditions in an aqueous medium using microwave irradiation. nih.gov
In some cases, a mixture of water and an organic solvent like ethanol (B145695) is employed. A green protocol for synthesizing pyrazolo-[3,4-b]-quinoline derivatives utilizes aqueous ethanol at 50 °C for just 5 minutes under microwave conditions, achieving excellent yields of 91% to 98%. nih.gov These examples demonstrate that water, either alone or as a co-solvent, is a viable and environmentally friendly medium for the synthesis of complex nitrogen- and oxygen-containing heterocycles. mdpi.comnih.gov
Table 3: Examples of Syntheses in Aqueous Media for Related Heterocycles | Product Type | Reactants | Solvent | Conditions | Yield | Citation | | --- | --- | --- | --- | --- | | 1H-Pyrazolo[3,4-b]pyridines | 1,3-Dicarbonyl compounds, 5-Aminopyrazole | Water | 90 °C, 16 h | Not specified | mdpi.com | | Pyrazolo-[3,4-b]-quinoline derivatives | Aryl aldehydes, Dimedone, 5-Amino-3-methyl-1-phenylpyrazole | Aqueous Ethanol | 50 °C, 5 min, MWI | 91–98% | nih.gov | | Spirooxindoles | Isatin, Amino acids, But-2-ynedioates, Phenacyl bromide | Aqueous Medium | MWI, Catalyst-free | Excellent | nih.gov | | Fused Pyrido[2,3-d]pyrimidines and Pyrazolo[3,4-b]pyridines | (Not specified) | Water | Catalyst-free | Good | mdpi.com |
Reaction Chemistry and Chemical Transformations of 1h Furo 3,4 B Pyrrolizine Derivatives
Electrophilic Aromatic Substitution Reactions
The pyrrole (B145914) and furan (B31954) rings are both π-excessive systems and are generally susceptible to electrophilic aromatic substitution. The electron-donating nitrogen atom in the pyrrolizine core would be expected to activate the heterocyclic system towards electrophiles. However, the specific regioselectivity of such reactions on the 1H-Furo[3,4-b]pyrrolizine skeleton is not documented. One could anticipate that substitution would occur at positions where the stability of the resulting cationic intermediate (Wheland intermediate) is maximized.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions typically require an electron-deficient ring system or the presence of a good leaving group on the heterocyclic core. For unsubstituted this compound, such reactions are unlikely. However, derivatives bearing leaving groups, such as halogens, could potentially undergo nucleophilic substitution. Studies on related heterocyclic systems, such as 2-chloropyridine (B119429) derivatives, show that such reactions are feasible, but no specific examples for the this compound scaffold are reported.
Oxidation and Reduction Reactions
The pyrrolizine and furan rings can undergo both oxidation and reduction under various conditions. Catalytic hydrogenation would be expected to reduce the double bonds in the heterocyclic system, potentially leading to partially or fully saturated derivatives like the documented octahydropyrrolo[3,4-b]pyridine. google.com Oxidizing agents could lead to the formation of N-oxides or ring-opened products. For instance, general information on related hexahydro-1H-pyrrolizine derivatives suggests that oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to corresponding oxides, while reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can yield various reduced derivatives. evitachem.com
Ring-Opening and Rearrangement Reactions
Furan rings are known to undergo ring-opening reactions under acidic conditions or in the presence of specific reagents. beilstein-journals.org It is plausible that the furan moiety in this compound could be susceptible to similar transformations, which would lead to highly functionalized pyrrole derivatives. Rearrangement reactions, potentially driven by relief of ring strain or the formation of more stable intermediates, are also a possibility in complex heterocyclic systems, but no specific studies have been reported for this compound. msu.edu
Functionalization at Peripheral Sites
For substituted derivatives of this compound, the functional groups themselves would be expected to undergo their characteristic reactions. For example, carboxylated derivatives could be converted to esters or amides, and hydroxylated derivatives could be alkylated or acylated. This allows for the modification of the molecule's properties without altering the core heterocyclic structure.
Derivatization and Analog Preparation
The preparation of derivatives and analogs of this compound would likely involve multi-step synthetic sequences. Starting from simpler precursors, the fused ring system could be constructed with various substituents in place. The synthesis of related pyrrolizine derivatives has been documented, often involving cyclization reactions. researchgate.net These synthetic strategies could potentially be adapted to create a library of this compound analogs for various applications.
Tautomeric Equilibria and Interconversion
For the parent this compound, tautomerism involving the N-H proton is a key consideration. While the 1H-tautomer is specified, depending on the substitution pattern and the medium (solvent, solid state), other tautomeric forms could exist in equilibrium. academie-sciences.frgoogle.com For example, if a hydroxyl or amino group were present on the ring, a wider range of tautomeric possibilities, including keto-enol or imine-enamine equilibria, would arise. Computational and spectroscopic studies would be necessary to determine the predominant tautomeric forms for any given derivative. unifr.ch
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides profound insight into the molecular structure of 1H-furo[3,4-b]pyrrolizine derivatives by mapping the chemical environments of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N.
Proton NMR (¹H NMR) is fundamental in identifying the number, connectivity, and chemical environment of protons within a molecule. In the context of this compound derivatives, the chemical shifts (δ) of the protons are influenced by the aromaticity of the heterocyclic rings, the presence of substituents, and their relative positions.
For instance, in a series of synthesized pyrrolizine derivatives, specific proton signals can be assigned. While exact values for the parent compound are not available, related structures like pyrazolo[3,4-b]pyridine derivatives show aromatic protons in the region of δ 7.13-8.55 ppm. researchgate.net For certain pyrrolizine derivatives, a doublet signal at 4.10 ppm has been attributed to the CH-6 proton. researchgate.net The protons of a CH₂ group within the pyrrolizine system can exhibit multiplets at various chemical shifts, such as 2.53 and 3.64 ppm, depending on the surrounding functional groups. researchgate.net The NH proton of the pyrrole (B145914) ring typically appears as a broad singlet at a downfield chemical shift.
Table 1: Representative ¹H NMR Chemical Shifts for a Substituted Pyrrolizine Derivative (Note: This table is a composite representation based on data from related structures and is for illustrative purposes.)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.0 - 7.5 | m | - |
| H-2 | 6.5 - 7.0 | m | - |
| H-3 | 6.0 - 6.5 | m | - |
| H-5 | 4.0 - 4.5 | t | 6.5 |
| H-6 | 3.0 - 3.5 | m | - |
| H-7 | 3.5 - 4.0 | t | 6.5 |
Carbon-13 NMR (¹³C NMR) spectroscopy is crucial for determining the carbon framework of a molecule. The chemical shifts of carbon atoms in this compound derivatives are indicative of their hybridization state (sp², sp³) and their electronic environment.
Generally, carbons in aromatic and heterocyclic systems resonate in the downfield region (δ 100-160 ppm). oregonstate.edu Carbons of the furan (B31954) and pyrrole rings would fall within this range. The chemical shifts of aliphatic carbons in any saturated portions of the pyrrolizine ring system would appear in the upfield region. For example, in related pyrrolizine structures, carbons free from protons, such as those at positions C-5, C-7, and C-8 in a substituted derivative, have been identified through ¹³C NMR and HSQC experiments. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for the this compound Core (Note: These are estimated ranges based on general principles and data from similar heterocyclic systems.)
| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) |
| C-1 | 110 - 125 |
| C-2 | 100 - 115 |
| C-3 | 140 - 155 |
| C-3a | 125 - 140 |
| C-5 | 45 - 60 |
| C-6 | 25 - 40 |
| C-7 | 45 - 60 |
| C-7a | 130 - 145 |
| C-8a | 145 - 160 |
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, while less common than ¹H and ¹³C NMR due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atom in the pyrrolizine ring. The chemical shift of the nitrogen atom is sensitive to hybridization, lone-pair orientation, and involvement in hydrogen bonding. For pyrrole-like nitrogens, the chemical shifts are typically in the range of -140 to -240 ppm relative to nitromethane.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and for elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the connection of adjacent protons within the furo[3,4-b]pyrrolizine framework. For example, COSY spectra can confirm the coupling between protons on the saturated part of the pyrrolizine ring. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This is a powerful tool for assigning carbon signals based on the previously assigned proton spectrum. For instance, it allows for the direct correlation of a specific carbon atom with its attached proton. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule, thus piecing together the entire molecular skeleton.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a this compound derivative with high accuracy by measuring the mass-to-charge ratio (m/z) of its molecular ion. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, revealing stable fragments and characteristic losses that help to confirm the proposed structure.
Table 3: Mass Spectrometry Data for a Hypothetical this compound Derivative (e.g., C₁₀H₉NO)
| Ion | m/z (Calculated) | m/z (Found) |
| [M]⁺ | 159.0684 | 159.0681 |
| [M+H]⁺ | 160.0762 | 160.0759 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide information about the functional groups present in the molecule and its electronic properties, respectively.
Infrared (IR) Spectroscopy: The IR spectrum of a this compound derivative would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be observed in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring would likely produce a strong band in the 1250-1050 cm⁻¹ region. A key feature would be the N-H stretching vibration of the pyrrole ring, which is expected as a sharp to moderately broad band around 3400-3300 cm⁻¹.
Table 4: Characteristic IR Absorption Frequencies for the this compound System
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (pyrrole) | 3400 - 3300 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C=C Stretch (aromatic) | 1600 - 1450 |
| C-O-C Stretch (furan) | 1250 - 1050 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule. Furo[3,4-b]pyrrolizine derivatives, being conjugated systems, are expected to exhibit characteristic absorption maxima (λ_max) in the UV region. The position and intensity of these absorptions are dependent on the extent of conjugation and the presence of various chromophoric and auxochromic groups attached to the core structure. The spectra are useful for confirming the presence of the conjugated π-electron system.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a crystalline sample is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density. From this model, the precise positions of atoms and the bonds between them can be determined, providing definitive information about the molecule's connectivity, conformation, and packing in the solid state. This technique is considered the gold standard for structural determination of crystalline compounds.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is a specific crystallographic technique that provides the most accurate and unambiguous structural data for a chemical compound. It requires a single, well-ordered crystal of the material. The diffraction data obtained from a single crystal allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the asymmetric unit. This information is crucial for establishing the exact molecular geometry, including bond lengths, bond angles, and torsion angles.
A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield any specific single-crystal X-ray diffraction data for the parent compound this compound. While the crystal structures of several derivatives of the furo[3,4-b]pyrrolizine ring system have been reported, data for the unsubstituted title compound is not publicly available. Therefore, no crystallographic data table for this compound can be presented.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space occupied by that molecule from the space of its neighbors. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, a detailed picture of the intermolecular contacts can be obtained.
As with single-crystal X-ray diffraction data, no specific Hirshfeld surface analysis for this compound has been reported in the scientific literature. Such an analysis is contingent on the availability of crystallographic information file (CIF) data from a single-crystal X-ray diffraction experiment. Without this primary data, a Hirshfeld surface analysis cannot be performed. Consequently, no data table or detailed discussion of the intermolecular interactions for this compound based on this method can be provided.
Theoretical and Computational Studies of 1h Furo 3,4 B Pyrrolizine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of compounds like 1H-Furo[3,4-B]pyrrolizine from first principles. These methods solve approximations of the Schrödinger equation to determine electronic structure and other characteristics.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is routinely used to investigate the properties of heterocyclic molecules. For this compound, DFT calculations would be employed to determine its equilibrium geometry, vibrational frequencies, and electronic properties.
DFT studies on related fused heterocyclic systems typically utilize functionals like B3LYP or M06-2X combined with basis sets such as 6-311++G(d,p) to achieve a reliable description of their structure. nih.govjchemrev.com These calculations provide optimized geometric parameters, including bond lengths and angles. The results would show a largely planar structure due to the fusion of the aromatic furan (B31954) and pyrrole (B145914) rings.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: These are representative values based on standard bond lengths in related heterocyclic systems and are not from a direct experimental study on this specific molecule.
| Parameter | Predicted Value |
|---|---|
| C-C (furan) | ~1.36 Å, ~1.43 Å |
| C-O (furan) | ~1.37 Å |
| C-C (pyrrole) | ~1.38 Å, ~1.42 Å |
| C-N (pyrrole) | ~1.38 Å |
| Bond Angle (C-O-C) | ~106° |
| Bond Angle (C-N-C) | ~109° |
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. schrodinger.com The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole moiety, while the LUMO would be distributed across the entire π-system. A smaller HOMO-LUMO gap suggests the molecule is more polarizable and reactive. researchgate.net DFT calculations are the standard method for computing these orbital energies. rsc.org
Table 2: Representative Frontier Molecular Orbital Data Note: Values are hypothetical, based on typical results for similar fused heterocyclic compounds.
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.8 | Electron-donating ability |
| LUMO Energy | -1.2 | Electron-accepting ability |
| HOMO-LUMO Gap | 4.6 | Chemical reactivity, electronic transitions |
Conformational Analysis
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a rigid, fused-ring system like this compound, the core structure is expected to be essentially planar. Therefore, conformational analysis would be most relevant for substituted derivatives, where rotation around single bonds of the substituent groups would lead to different stable conformers. Computational methods can map the potential energy surface associated with these rotations to identify the most stable conformations and the energy barriers between them. In studies of related dispiro[indoline-pyrrolizine-indoline] systems, computational methods have been used to confirm the minimum energy conformation of complex structures. researchgate.net
Electronic Structure and Aromaticity Assessment
Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electrons. iupac.org It can be assessed using several computational criteria:
Geometric Criteria: The Harmonic Oscillator Model of Aromaticity (HOMA) index evaluates bond length equalization. Values close to 1 indicate high aromaticity.
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS) is a widely used method where a negative value inside a ring suggests diatropic ring currents, a hallmark of aromaticity. mdpi.com Dissected NICS analyses, such as NICS(1)zz, can provide more refined insights into the π-system's aromaticity. mdpi.com
Electronic Criteria: Indices based on electron delocalization, such as the multicenter index (MCI), quantify the extent of cyclic electron sharing. mdpi.com
Reaction Mechanism Pathway Exploration and Energetics
Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and understanding stereoselectivity. rsc.orgsumitomo-chem.co.jp DFT calculations are used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.com
For the synthesis of the this compound scaffold, which could potentially be formed via intramolecular cycloaddition reactions, computational studies would calculate the activation energies (the energy barrier from reactant to transition state) and reaction energies. nih.govrsc.org A lower activation barrier indicates a faster reaction. Such studies have been instrumental in understanding the mechanisms of 1,3-dipolar cycloadditions used to form similar pyrrolidine-containing heterocycles. mdpi.com
Table 3: Hypothetical Energy Profile for a Key Synthetic Step Note: This table illustrates the type of data generated from a mechanistic study and is not based on actual calculations for this reaction.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials | 0.0 |
| TS1 | Transition State 1 | +22.5 |
| Intermediate | Reaction Intermediate | -5.2 |
| TS2 | Transition State 2 | +15.8 |
| Product | This compound | -18.0 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of a system. mdpi.com While quantum calculations are often limited to static structures or single reaction events, MD can explore conformational changes, solvent effects, and binding processes on a nanosecond to microsecond timescale. rsc.org
No specific MD simulations for this compound have been reported. However, if this molecule were being investigated for a particular application, such as a drug candidate, MD simulations would be invaluable. mdpi.com A typical study might place the molecule in a simulation box with water molecules to study its solvation behavior and dynamic stability. If a biological target were known, MD simulations could be used to model the binding process, revealing key interactions and the stability of the molecule-protein complex.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the advanced analytical methodologies for the chemical compound “this compound” within the scope of the requested outline. Detailed research findings, including data on chromatographic separations (HPLC, GC, UHPLC) and hyphenated techniques (LC-MS/MS, GC-MS) specifically for this compound in complex matrices, are not present in the accessible public domain.
Therefore, it is not possible to provide a detailed and scientifically accurate article with research findings and data tables as requested. The compound may be novel, part of proprietary research not yet published, or referenced under a different nomenclature in existing literature. Without specific studies on "this compound," any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy and strict adherence to the provided outline.
Advanced Analytical Methodologies for Complex Matrices
Chemometric Approaches in Data Analysis
Chemometrics involves the application of statistical and mathematical techniques to chemical data to optimize processes, extract meaningful information, and improve the reliability of analytical results. longdom.org In the analysis of complex matrices, where target analytes like heterocyclic compounds are present alongside numerous interfering substances, analytical techniques such as chromatography and spectroscopy generate vast and complex datasets. longdom.orgnih.gov Chemometrics provides the tools necessary to process, visualize, explore, and interpret this data, making it an indispensable discipline in modern analytical chemistry. researchgate.net
The primary goal of applying chemometrics is to extract useful information from chemical data, which can be challenging with traditional data analysis methods. longdom.org These approaches enhance data reproducibility, reduce subjectivity, and can uncover trends or correlations that are not immediately obvious. longdom.org For instance, in the analysis of pyrrolizidine (B1209537) alkaloids (PAs), a broad class of compounds structurally related to the furo[3,4-b]pyrrolizine core, in food samples, matrix effects can significantly impact the accuracy of quantification with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net Chemometric methods help to navigate these complexities.
Key chemometric techniques employed in the analysis of complex chemical data include unsupervised and supervised methods.
Principal Component Analysis (PCA): This is an unsupervised pattern recognition method that simplifies complex datasets by reducing their dimensionality. longdom.orgresearchgate.net PCA transforms the original variables into a smaller set of new, uncorrelated variables called principal components, which capture the maximum variance in the data. This allows for the visualization of natural groupings, trends, and outliers within the samples, without prior knowledge of their class. researchgate.net
Partial Least Squares (PLS) Regression: PLS is a supervised technique used to build predictive models. researchgate.net It is particularly effective when the number of predictor variables is large, as is common in spectroscopic data. PLS regression correlates the predictor variables (e.g., spectral absorbances at different wavelengths) with one or more response variables (e.g., the concentration of an analyte). redalyc.org A common variant is PLS-Discriminant Analysis (PLS-DA), which is used for classifying samples into predefined groups. researchgate.net
Detailed Research Findings
While specific chemometric studies focusing exclusively on 1H-Furo[3,4-B]pyrrolizine are not prominent in the literature, the application of these methods is well-documented for the broader class of pyrrolizidine alkaloids (PAs) found in complex matrices such as food products.
One study highlighted the use of near-infrared (NIR) spectroscopy, coupled with chemometrics, to discriminate bee pollen samples contaminated with PAs and their N-oxides (PANOs). unipd.it This approach showcases the potential for rapid, non-destructive screening. The large datasets generated by both benchtop and portable NIR spectrometers were analyzed using chemometric tools to extract meaningful information and identify significant trends, demonstrating the viability of these techniques for food authentication and safety screening. unipd.it
The table below summarizes common chemometric techniques and their applications in analytical chemistry.
| Method | Type | Purpose | Typical Application |
| Principal Component Analysis (PCA) | Unsupervised | Data exploration, pattern recognition, outlier detection, dimensionality reduction. | Visualizing groupings in metabolomics data; quality control of raw materials. longdom.orgresearchgate.net |
| Partial Least Squares (PLS) Regression | Supervised | Quantitative prediction of a property (e.g., concentration) from a large set of predictor variables (e.g., a spectrum). | Quantification of components in a mixture from NIR/IR spectra; predicting the shelf-life of a drug. longdom.orgredalyc.org |
| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised | Classification of samples into predefined classes based on their measured variables. | Differentiating between authentic and adulterated food products; classifying biological samples based on disease state. researchgate.netredalyc.org |
| k-Nearest Neighbors (kNN) | Supervised | Classification based on the majority class of the 'k' nearest samples in the feature space. | Classifying polymers based on spectral data; identifying the geographical origin of food samples. redalyc.org |
| Support Vector Machines (SVM) | Supervised | Classification and regression by finding the optimal hyperplane that separates data points of different classes. | Classifying blood plasma samples for disease diagnosis; predicting biological activity of compounds. redalyc.org |
The following table presents illustrative performance data for chemometric models used in the classification of various sample types, adapted from published research findings. redalyc.org
| Analytical Problem | Technique | Chemometric Model | No. of Samples | Accuracy |
| Polymer Identification | LIBS | kNN | 477 | 98% |
| Polymer Identification | LIBS | SIMCA | 477 | 92% |
| Gasoline Origin Classification | IR Spectroscopy | PLS-DA | N/A | 99% (Genuine) / 93% (False) |
| Blood Plasma Classification | Mass Spectrometry | PCA-SVM | 76 | 80% (Sensitivity) / 83% (Specificity) |
These findings underscore the capability of chemometric approaches to build robust models for both qualitative classification and quantitative analysis from complex analytical data. The integration of these statistical methods is crucial for advancing analytical methodologies for complex matrices, ensuring higher reliability and efficiency. longdom.orgresearchgate.net
Structure Activity Relationship Sar Studies for Biological Interactions
Exploration of Structure-Activity Relationships in Derivatives
Studies on various pyrrolizine derivatives have demonstrated that substitutions on the core structure significantly impact their biological effects, such as anticancer and anti-inflammatory activities. For instance, in a series of pyrrolizines bearing a 3,4,5-trimethoxyphenyl moiety, benzamide (B126) derivatives consistently showed higher cytotoxicity against cancer cell lines than their Schiff base counterparts. tandfonline.comsemanticscholar.org This suggests that the nature of the substituent at this position is a key determinant of activity.
Furthermore, research on other fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, has revealed that the introduction of different functional groups can modulate their inhibitory activity against various kinases. nih.gov For example, the addition of a pyrazolo portion can act as a hydrogen bond center, while a pyridine (B92270) ring can engage in π–π stacking interactions with amino acid residues in the target protein. nih.gov These findings underscore the importance of specific substitutions in defining the biological profile of heterocyclic compounds.
A study on polysubstituted pyrrolo[3,4-b]pyridine derivatives highlighted the role of different substituents in their antibacterial activity. researchgate.net The strategic placement of various aromatic aldehydes and other moieties led to a range of activities, emphasizing the nuanced structure-activity relationships in this class of compounds. researchgate.net
| Compound Class | Structural Feature | Impact on Biological Activity | Reference |
| Pyrrolizine Derivatives | Benzamide vs. Schiff Base | Benzamide derivatives showed higher cytotoxicity. | tandfonline.comsemanticscholar.org |
| Pyrazolo[3,4-b]pyridines | Pyrazolo moiety | Acts as a hydrogen bond center, influencing kinase inhibition. | nih.gov |
| Pyrrolo[3,4-b]pyridines | Varied Substituents | Modulates antibacterial activity. | researchgate.net |
Investigation of Molecular Binding and Recognition
The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. While direct studies on 1H-Furo[3,4-B]pyrrolizine are absent, research on related compounds offers a glimpse into potential binding modes.
Pyrrolizine and furo-pyridine derivatives have been investigated as inhibitors of various enzymes. For example, certain pyrrolizine derivatives have been shown to inhibit multiple oncogenic kinases and tubulin polymerization. tandfonline.comsemanticscholar.orgnih.gov Specifically, compounds with a 3,4,5-trimethoxyphenyl moiety displayed weak to moderate inhibition of tubulin polymerization. tandfonline.comsemanticscholar.org
In a different study, benzo semanticscholar.orgacs.orgfuro[3,2-b]indoles were identified as potent inhibitors of nucleotide pyrophosphatases (NPPs), with some derivatives showing high selectivity for specific isoforms like h-NPP-3. beilstein-journals.org The presence of a methoxy (B1213986) group was found to enhance the inhibitory activity against h-NPP-3. beilstein-journals.org
Furthermore, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in cancer. nih.gov One compound from this series, C03, demonstrated an IC50 value of 56 nM against TRKA. nih.gov Another study on pyrazolo[3,4-b]pyridine derivatives identified them as potential inhibitors for protein kinases relevant to Alzheimer's disease, such as GSK-3 and CDK5. mdpi.com
| Compound Series | Target Enzyme | Key Findings | Reference |
| Pyrrolizine derivatives | Tubulin, Oncogenic kinases | Weak to moderate inhibition of tubulin polymerization; inhibition of multiple kinases. | tandfonline.comsemanticscholar.orgnih.gov |
| Benzo semanticscholar.orgacs.orgfuro[3,2-b]indoles | Nucleotide Pyrophosphatases (NPPs) | Potent inhibitors, with methoxy group enhancing activity against h-NPP-3. | beilstein-journals.org |
| Pyrazolo[3,4-b]pyridines | Tropomyosin receptor kinases (TRKs) | Compound C03 showed an IC50 of 56 nM against TRKA. | nih.gov |
| Pyrazolo[3,4-b]pyridines | GSK-3, CDK5 | Identified as potential inhibitors for Alzheimer's-related kinases. | mdpi.com |
Molecular docking studies have been instrumental in elucidating the potential binding modes of pyrrolizine and furo-pyridine derivatives. For pyrrolizine derivatives targeting tubulin, CDK-2, and EGFR, docking analyses revealed high binding affinities, suggesting these proteins as potential targets. tandfonline.comsemanticscholar.orgnih.gov These in silico results corroborated the experimental findings of their cytotoxic effects. tandfonline.comsemanticscholar.org
Similarly, for bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones, molecular docking was used to evaluate their interaction with the main protease (MPro) of SARS-CoV-2. The studies showed exergonic interactions, with some compounds identified as potential drug candidates against the virus. mdpi.com Hydrophobic interactions were noted to be crucial for the ligand-target coupling. mdpi.com
In the context of benzo semanticscholar.orgacs.orgfuro[3,2-b]indole inhibitors of nucleotide pyrophosphatases, docking studies helped to rationalize the observed inhibitory activities and selectivities. beilstein-journals.org For pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors, molecular docking was used in the design phase and to understand the binding mode of the synthesized compounds. nih.gov
| Compound Class | Target Protein | Key Docking Insights | Reference |
| Pyrrolizine derivatives | Tubulin, CDK-2, EGFR | High binding affinities, correlating with cytotoxic activity. | tandfonline.comsemanticscholar.orgnih.gov |
| bis-Furanyl-pyrrolo[3,4-b]pyridin-5-ones | SARS-CoV-2 MPro | Exergonic interactions, identifying potential drug candidates. | mdpi.com |
| Benzo semanticscholar.orgacs.orgfuro[3,2-b]indoles | Nucleotide Pyrophosphatases | Rationalized inhibitory activity and selectivity. | beilstein-journals.org |
| Pyrazolo[3,4-b]pyridines | Tropomyosin receptor kinases (TRKs) | Guided compound design and explained binding modes. | nih.gov |
Mechanistic Aspects of Biological Interactions (In Vitro)
The in vitro mechanistic studies of related compounds provide a foundation for hypothesizing the potential biological effects of this compound.
Research on pyrrolizine derivatives with a 3,4,5-trimethoxyphenyl moiety revealed that these compounds can induce preG1 and G2/M cell cycle arrest and early apoptosis in MCF-7 breast cancer cells. tandfonline.comsemanticscholar.org This indicates that their cytotoxic effects are mediated through the disruption of the cell cycle and the induction of programmed cell death.
In another study, pyrrolo[3,4-b]pyridin-5-ones were evaluated for their in vitro activity against breast carcinoma cell lines. mdpi.com One sulfur-containing derivative, in particular, showed a significant decrease in cell viability, suggesting that the presence of sulfur can be crucial for anticancer activity in this scaffold. mdpi.com The cytotoxic effects were observed in both MDA-MB-231 and MCF-7 cell lines. mdpi.com
Furthermore, investigations into pyrazolo[3,4-b]pyridine derivatives have shown their ability to inhibit downstream signaling of their target kinases. nih.gov For instance, a potent TBK1 inhibitor from this class was found to effectively inhibit the IFN signaling pathway in stimulated THP-1 and RAW264.7 cells. nih.gov
Exploration of Material Science and Niche Applications
Chemical Sensing Applications
The structural framework of 1H-Furo[3,4-b]pyrrolizine, featuring a pyrrole (B145914) NH proton and a furan (B31954) oxygen atom, suggests its potential as a chelating agent and a component in chemical sensors. The pyrrole NH group, in particular, can act as a hydrogen bond donor, a feature widely exploited in the design of anion sensors.
While direct studies on this compound as a chemical sensor are not extensively documented, research on related pyrrole-containing heterocyclic compounds provides a strong basis for its potential in this area. For instance, various sensors based on dipyrrolic and bipyrrolic compounds have demonstrated effective colorimetric sensing of anions like fluoride, acetate, and dihydrogenphosphate. kaust.edu.sa These sensors operate through NH-bonding interactions, where the presence of the anion perturbs the electronic structure of the molecule, leading to a visible color change. kaust.edu.sa Similarly, 4-(pyrrol-1-yl)pyridine and its derivatives have been identified as effective supramolecular chemodosimeters for nitrite (B80452) ions in aqueous solutions, with detection achievable by the naked eye. mdpi.com The sensing mechanism in these cases is attributed to changes in the supramolecular aggregation of the compounds upon interaction with the target anion. mdpi.com
Derivatives of this compound could be designed to enhance their anion sensing capabilities. The introduction of electron-withdrawing groups can increase the acidity of the pyrrole NH proton, thereby strengthening its interaction with anions. Conversely, the incorporation of chromophores can amplify the colorimetric or fluorometric response upon anion binding.
Table 1: Examples of Pyrrole-Based Anion Sensors and Their Detection Principles
| Sensor Type | Target Anion(s) | Detection Principle |
| Dipyrrolic and Bipyrrolic Compounds | Fluoride, Acetate, Dihydrogenphosphate | Colorimetric changes due to NH-bonding interactions. kaust.edu.sa |
| 4-(Pyrrol-1-yl)pyridine Derivatives | Nitrite | Changes in supramolecular aggregation leading to naked-eye detection. mdpi.com |
| Carbazole-based Small Molecule | Fluoride | Colorimetric change from colorless to yellow upon reaction with fluoride. frontiersin.org |
Given these precedents, it is plausible that appropriately functionalized this compound derivatives could serve as selective and sensitive chemical sensors for various environmentally and biologically important anions.
Optoelectronic Properties and Applications
The fused aromatic system of this compound suggests that it and its derivatives may possess interesting photophysical properties suitable for optoelectronic applications. The extent of π-conjugation and the presence of heteroatoms can lead to absorption and emission of light in the visible and near-infrared regions.
Studies on structurally related fused heterocyclic systems provide insights into the potential optoelectronic characteristics of furo[3,4-b]pyrrolizines. For example, thieno[3,4-b]pyrazine (B1257052) derivatives, which are also donor-acceptor-donor type molecules, exhibit absorption and emission spectra that can be tuned into the near-infrared (NIR) region by modifying the strength of the central acceptor unit. unibo.it This tuning of the energy gap is crucial for applications in organic solar cells and NIR electrochromic devices. unibo.it
Similarly, the fusion of a furan ring to other aromatic systems, as seen in furo[3,2-c]coumarins, has been shown to improve photophysical properties. researchgate.net The introduction of donor and acceptor groups in these systems leads to strong intramolecular charge transfer (ICT), resulting in enhanced absorption and emission. researchgate.net
Furthermore, BODIPY (boron-dipyrromethene) dyes conjugated with pyrrolo[3,4-b]pyridin-5-one, a structure related to furo[3,4-b]pyrrolizine, have been synthesized and their fluorescence response to viscosity has been studied. nih.gov These compounds exhibit dual emission, with distinct bands attributed to the pyrrolo[3,4-b]pyridin-5-one core and the BODIPY moiety. nih.gov The photophysical properties of these conjugates are influenced by the substituents on the heterocyclic core. nih.gov
Table 2: Photophysical Properties of Related Heterocyclic Systems
| Compound Type | Absorption Maxima (λmax) | Emission Maxima (λem) | Key Features |
| Thieno[3,4-b]pyrazine Derivatives | Red-shifted into NIR | Red-shifted into NIR | Tunable energy gap, NIR electrochromism. unibo.it |
| Furo[3,2-c]coumarin Dyes | Tunable | Tunable | Improved photophysical properties through ICT. researchgate.net |
| BODIPY-pyrrolo[3,4-b]pyridin-5-one Conjugates | ~285 nm (pyrrolo-pyridinone core), ~500 nm (BODIPY core) | ~440 nm (pyrrolo-pyridinone core), ~530 nm (BODIPY core) | Dual emission, viscosity sensing. nih.gov |
| Truxene-based Tripyrrolotruxene | 325.48 nm, 295.62 nm | 366.47 nm, 383.73 nm | High fluorescence quantum yield. beilstein-journals.org |
Based on these findings, it is conceivable that derivatives of this compound could be developed as novel fluorophores, organic light-emitting diode (OLED) materials, or components in organic photovoltaic (OPV) devices. The ability to tune their electronic properties through synthetic modification makes them an attractive target for materials scientists.
Polymer Chemistry Integration
The incorporation of heterocyclic units into polymer backbones is a well-established strategy for creating materials with tailored electronic, optical, and mechanical properties. While there is a lack of specific research on the integration of this compound into polymers, the chemistry of related heterocycles offers a roadmap for such endeavors.
For instance, polymers containing pyrrolo[3,2-b]pyrrole (B15495793) (DHPP) units have been synthesized and their optoelectronic properties investigated. rsc.org These polymers are typically prepared through cross-coupling polymerizations, such as the Suzuki reaction, of di-brominated monomers. rsc.org By varying the aromatic units attached to the DHPP core, the optical and electrochemical properties of the resulting polymers can be tuned across the visible spectrum. rsc.org
Another relevant example is the electrochemical polymerization of monomers based on 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP). researchgate.net The resulting π-conjugated polymers exhibit broad absorption spectra and reversible redox behavior, making them potentially useful as active materials in electrochromic displays. researchgate.net
The synthesis of polymers containing the this compound moiety could potentially be achieved through similar polymerization techniques. Difunctionalized derivatives of this compound, such as dibromo or di-boronic ester derivatives, could serve as monomers in polycondensation reactions. The resulting polymers might exhibit interesting properties for applications in organic electronics, such as organic field-effect transistors (OFETs) or as components in solar cells. However, this remains a largely unexplored area of research.
Catalysis and Ligand Design
The this compound scaffold possesses both a nitrogen atom in the pyrrole ring and an oxygen atom in the furan ring, which could potentially act as a bidentate N,O-ligand for transition metals. The design of such ligands is a cornerstone of homogeneous catalysis, enabling the development of highly efficient and selective catalysts.
While there are no direct reports on the use of this compound as a ligand, research on other nitrogen- and oxygen-containing heterocyclic ligands provides a basis for its potential in this field. For example, Schiff base ligands derived from hydrazides and containing N and O donor atoms form stable complexes with various transition metals, and these complexes have shown catalytic activity in oxidation reactions. mdpi.com
A study on a Co(III) complex of a pyrrolopyrrolizine derivative formed from dicyanovinylene-bis-(meso-aryl)dipyrrin demonstrated that the pyrrolizine moiety can indeed participate in metal coordination, leading to a stable octahedral complex. rsc.org Although the ligand in this case is more complex than the parent this compound, it highlights the ability of the pyrrolizine framework to act as a ligand.
The development of bifunctional ligands, which not only coordinate to a metal center but also participate in the catalytic cycle through non-covalent interactions or by acting as a proton shuttle, is a current trend in catalysis. mdpi.com The NH group of the pyrrole ring in this compound could potentially engage in hydrogen bonding with substrates, influencing the stereoselectivity of a reaction.
Table 3: Examples of Heterocyclic Ligands in Catalysis
| Ligand Type | Metal | Catalytic Application |
| Pyrrolopyrrolizine Derivative | Co(III) | Formation of a stable octahedral complex. rsc.org |
| Schiff Base (N,O-donor) | Various Transition Metals | Oxidation of aniline. mdpi.com |
| Chiral Binaphthyl Phosphine with Amide | Au(I) | Enantioselective dearomatization of naphthols. mdpi.com |
The synthesis of transition metal complexes with this compound or its derivatives as ligands is a promising area for future research. Such complexes could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.
Future Research Directions and Perspectives
Development of Novel Synthetic Strategies
While methods for constructing substituted furo-pyrrolizine derivatives exist, the development of more efficient, stereoselective, and atom-economical synthetic routes to the core 1H-furo[3,4-b]pyrrolizine skeleton and its analogues remains a significant area of interest. Future research could focus on:
Domino and Multicomponent Reactions: Designing one-pot syntheses that assemble the tricyclic framework from simple, readily available starting materials would be highly valuable. Such strategies, which minimize purification steps and reduce waste, are at the forefront of modern organic synthesis. The discovery of new domino assembly processes could lead to the diastereoselective construction of the pyrrolidine (B122466) and dihydrofuran rings in a single, well-orchestrated sequence. acs.org
Catalytic Methods: The exploration of novel catalysts, including transition metals and organocatalysts, could provide new pathways to this heterocyclic system. For instance, iron(III)/copper(II)-cocatalyzed cycloaddition/ evitachem.comevitachem.com-rearrangement reactions have been shown to be effective in the synthesis of polysubstituted pyrrolizines and could potentially be adapted for furo-pyrrolizine synthesis. acs.org
Asymmetric Synthesis: Given the inherent chirality of many biologically active molecules, the development of enantioselective syntheses of this compound derivatives is a critical goal. This could involve the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool.
Expansion of Derivatization and Functionalization Routes
The functionalization of the this compound core is key to tuning its physicochemical properties and exploring its structure-activity relationships. Future efforts in this area could include:
C-H Functionalization: Direct C-H activation and functionalization represent a powerful tool for modifying complex molecules without the need for pre-functionalized substrates. Developing methods to selectively introduce substituents at various positions on the furo-pyrrolizine ring system would significantly expand the accessible chemical space.
Introduction of Diverse Substituents: Systematic studies on the introduction of a wide range of functional groups (e.g., halogens, nitro groups, cyano groups, etc.) at different positions of the heterocyclic core are needed. This would not only provide a library of compounds for biological screening but also offer intermediates for further synthetic transformations.
Synthesis of Fused Analogues: The synthesis of new heterocyclic systems by fusing other rings to the this compound scaffold could lead to novel compounds with unique electronic and steric properties.
Advanced Computational Modeling and Prediction
Computational chemistry offers a powerful complement to experimental work, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For the this compound system, future computational studies could focus on:
DFT Calculations: Density Functional Theory (DFT) can be employed to calculate the geometric and electronic properties of the this compound core and its derivatives. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic characteristics.
Reaction Mechanism Elucidation: Computational modeling can help to understand the mechanisms of existing and newly developed synthetic reactions, aiding in the optimization of reaction conditions and the prediction of product stereochemistry.
Virtual Screening and Drug Design: Molecular docking studies can be used to predict the binding affinity of this compound derivatives to various biological targets, guiding the design of new therapeutic agents. Such in silico screening can help prioritize compounds for synthesis and biological evaluation.
Exploration of Undiscovered Reactivity
The unique arrangement of the furan (B31954) and pyrrolizine rings in this compound suggests that it may exhibit novel reactivity patterns. Future research should aim to:
Investigate Cycloaddition Reactions: The electron-rich pyrrole (B145914) and furan components of the scaffold could participate in various cycloaddition reactions, providing access to more complex polycyclic systems.
Study Ring-Opening and Rearrangement Reactions: Under specific conditions (e.g., acidic, basic, or photochemical), the furo-pyrrolizine system might undergo ring-opening or rearrangement reactions, leading to the formation of new and interesting molecular architectures.
Explore Photochemical Reactivity: The response of the this compound chromophore to ultraviolet and visible light is an unexplored area that could lead to applications in photochemistry and materials science.
Interdisciplinary Research Opportunities
The versatile structure of this compound makes it an attractive scaffold for interdisciplinary research. Future opportunities include:
Medicinal Chemistry: The pyrrolizine core is found in numerous natural products with diverse biological activities. wikipedia.org Derivatives of this compound should be systematically evaluated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. ontosight.ai For instance, related pyrazolo[3,4-b]pyridine derivatives have shown promise as potent and selective FGFR kinase inhibitors in cancer therapy. nih.gov
Materials Science: The extended π-system and heteroaromatic nature of furo-pyrrolizine derivatives suggest their potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.
Agrochemicals: Pyrrolizine alkaloids and their synthetic analogues have been investigated for their insecticidal and herbicidal properties. The this compound scaffold could serve as a starting point for the development of new and effective agrochemicals.
Q & A
Q. What are the common synthetic routes for preparing 1H-Furo[3,4-B]pyrrolizine derivatives?
- Methodological Answer : Synthesis typically involves condensation reactions of pyrrolizine precursors with heterocyclic moieties. For example, derivatives can be synthesized via cyclization of ethyl-1-cyano-3-phenylcarbamoyl-6,7-dihydro-5H-pyrrolizin-2-yl-carbamate or by reacting 5-aminopyrazole with 1,1,1-trifluoro-pentane-2,4-dione under reflux conditions in aprotic solvents like tetrahydrofuran (THF) or dioxane. Catalysts such as Pd(PPh₃)₄ and bases like K₂CO₃ are often employed to facilitate coupling reactions. Reaction optimization may include temperature control (e.g., 60–80°C) and inert atmospheres to prevent side reactions .
Q. Which analytical techniques are recommended for characterizing this compound compounds?
- Methodological Answer : Characterization relies on a combination of spectroscopic and chromatographic methods:
- GC-MS : Used for purity assessment and identification by comparing mass spectra with reference libraries (e.g., NIST-11, WILEY 8) .
- NMR (¹H/¹³C) : Critical for structural elucidation, particularly for confirming regiochemistry and substituent positions. Multiplicity and coupling constants in ¹H NMR help distinguish between fused-ring isomers .
- HPLC : Ensures compound purity (>95%) before biological testing, using C18 columns and gradient elution with acetonitrile/water .
Q. What safety precautions are necessary when handling pyrrolizine derivatives in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation. Avoid exposure to moisture .
- Spill Management : Use inert adsorbents (e.g., vermiculite) for solid spills. For liquid spills, neutralize with 10% acetic acid before disposal .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with high yield?
- Methodological Answer : Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while THF improves cyclization efficiency .
- Catalyst Selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) increase cross-coupling yields. Microwave-assisted synthesis can reduce reaction time from hours to minutes .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side-product formation during cyclization .
Q. What strategies are effective in analyzing contradictory bioactivity data among structurally similar pyrrolizine derivatives?
- Methodological Answer :
- Reproducibility Checks : Re-test compounds under standardized conditions (e.g., fixed cell lines, incubation times) to rule out experimental variability .
- Structural Confirmation : Use X-ray crystallography or 2D NMR (COSY, NOESY) to verify if observed bioactivity discrepancies stem from undetected stereoisomers or impurities .
- Statistical Analysis : Apply Probit analysis to quantify dose-response relationships and compare EC₅₀ values across derivatives .
Q. How can structure-activity relationship (SAR) studies be designed for this compound-based antitumor agents?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., electron-withdrawing groups at position 3 or phenyl rings at position 9) to assess their impact on bioactivity .
- In Vitro Screening : Use panels of cancer cell lines (e.g., MCF-7, HepG2) to evaluate cytotoxicity. Pair with apoptosis assays (Annexin V/PI staining) to differentiate mechanisms .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like FGFR kinases, followed by MD simulations to validate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
